molecular formula C13H11N3O3 B4822606 METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE

METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE

Cat. No.: B4822606
M. Wt: 257.24 g/mol
InChI Key: KZKWOSVBGHNQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate is a heterocyclic compound that combines the structural features of oxazole and indazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both oxazole and indazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate is unique due to the combination of oxazole and indazole rings in its structure, which provides a versatile scaffold for the development of new therapeutic agents. This dual-ring system allows for diverse chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 1-(1,2-oxazol-3-ylmethyl)indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-18-13(17)12-10-4-2-3-5-11(10)16(14-12)8-9-6-7-19-15-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKWOSVBGHNQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Reactant of Route 3
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Reactant of Route 4
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Reactant of Route 6
METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.